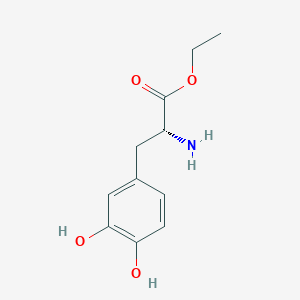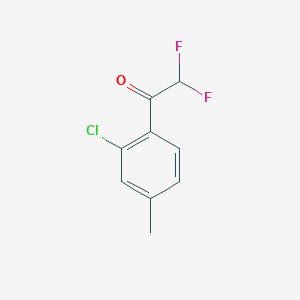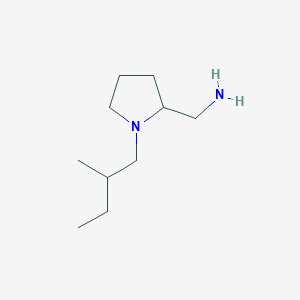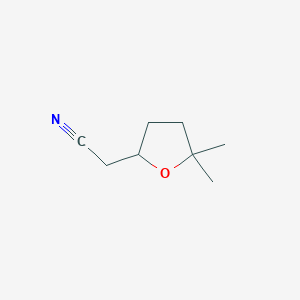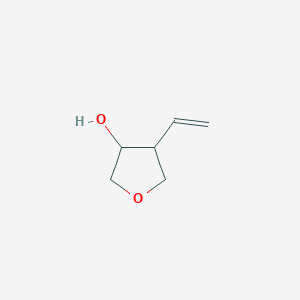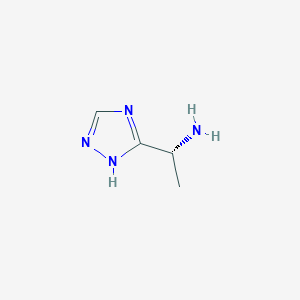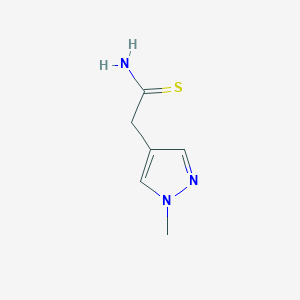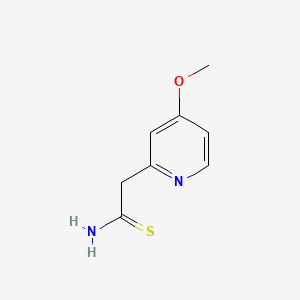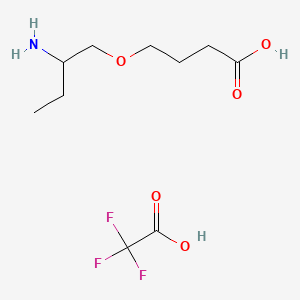
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol typically involves the reaction of 5-methylthiophene with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active thiophene derivatives.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
5-Methylthiophene: A methyl-substituted derivative with similar properties.
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol: Another compound with a similar structure but different functional groups.
Uniqueness
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C8H10OS |
|---|---|
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
(E)-3-(5-methylthiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H10OS/c1-7-4-5-8(10-7)3-2-6-9/h2-5,9H,6H2,1H3/b3-2+ |
InChI-Schlüssel |
PXMSLQARAIEWHF-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=CC=C(S1)/C=C/CO |
Kanonische SMILES |
CC1=CC=C(S1)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


